molecular formula C28H40O8 B7909979 Phorbol 12,13-dibutyrate CAS No. 61557-88-8

Phorbol 12,13-dibutyrate

Cat. No.: B7909979
CAS No.: 61557-88-8
M. Wt: 504.6 g/mol
InChI Key: BQJRUJTZSGYBEZ-YVQNUNKESA-N
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Description

Phorbol 12,13-dibutyrate is a phorbol ester, a class of compounds derived from croton oil. It is known for its role as an activator of protein kinase C, a family of enzymes involved in various cellular processes. Unlike other phorbol esters, this compound is less potent as a tumor promoter, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phorbol 12,13-dibutyrate can be synthesized through esterification of phorbol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Phorbol 12,13-dibutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of phorbol, such as phorbol 12,13-diacetate and phorbol 12,13-dipropionate .

Scientific Research Applications

Phorbol 12,13-dibutyrate is widely used in scientific research due to its ability to activate protein kinase C. Its applications include:

Mechanism of Action

Phorbol 12,13-dibutyrate exerts its effects by binding to and activating protein kinase C. This activation leads to the phosphorylation of various target proteins, which in turn modulate cellular functions such as gene expression, cell proliferation, and apoptosis. The compound’s ability to activate protein kinase C is attributed to its structural similarity to diacylglycerol, a natural activator of the enzyme .

Comparison with Similar Compounds

    Phorbol 12-myristate 13-acetate: A more potent tumor promoter and protein kinase C activator.

    Phorbol 12,13-diacetate: Similar in structure but with different ester groups.

    Phorbol 12,13-dipropionate: Another phorbol ester with distinct ester groups.

Uniqueness: Phorbol 12,13-dibutyrate is unique due to its lower potency as a tumor promoter, making it safer for use in research. Its solubility in both water and organic solvents also enhances its versatility as a chemical reagent .

Properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJRUJTZSGYBEZ-YVQNUNKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O8
Record name PHORBOL-12,13-DIBUTYRATE
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DSSTOX Substance ID

DTXSID50958628
Record name Phorbol 12,13-dibutyrate
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Molecular Weight

504.6 g/mol
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Physical Description

Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992)
Record name PHORBOL-12,13-DIBUTYRATE
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CAS No.

37558-16-0, 61557-88-8
Record name PHORBOL-12,13-DIBUTYRATE
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Record name Phorbol 12,13-dibutyrate
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Record name Phorbol 12,13-dibutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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